molecular formula C10H11NO2 B2426909 3-Cyclobutylpicolinic acid CAS No. 1781644-15-2

3-Cyclobutylpicolinic acid

Cat. No.: B2426909
CAS No.: 1781644-15-2
M. Wt: 177.203
InChI Key: ZPHFRUWLRBGPGI-UHFFFAOYSA-N
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Description

3-Cyclobutylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine carboxylic acids. This compound features a cyclobutyl group attached to the third position of the picolinic acid structure. Picolinic acids are known for their chelating properties and have been studied for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpicolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a cyclobutyl boronic acid with a halogenated picolinic acid derivative in the presence of a palladium catalyst . This reaction is carried out under mild conditions and is known for its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The picolinic acid moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

3-Cyclobutylpicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, known for its chelating properties.

    2-Methylpicolinic Acid: Similar structure with a methyl group at the second position.

    4-Chloropicolinic Acid: Contains a chlorine atom at the fourth position.

Uniqueness: 3-Cyclobutylpicolinic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity compared to other picolinic acid derivatives .

Properties

IUPAC Name

3-cyclobutylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8(5-2-6-11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFRUWLRBGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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